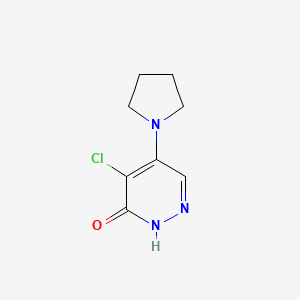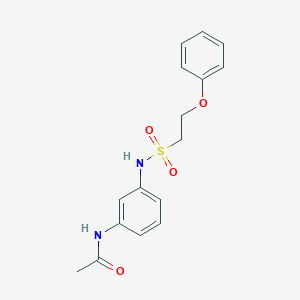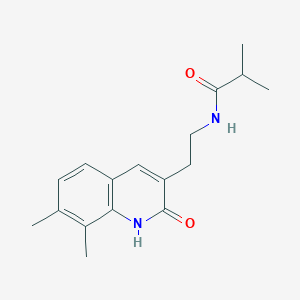
4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one typically involves the reaction of a pyridazine derivative with a chlorinating agent and a pyrrolidine. Common reagents might include phosphorus oxychloride (POCl3) for chlorination and pyrrolidine for the substitution reaction. The reaction conditions often involve heating and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the pyrrolidine ring.
Reduction: Reduction reactions could target the pyridazine ring, potentially converting it to a dihydropyridazine.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various substituted pyridazines or pyrrolidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-5-(morpholin-4-yl)pyridazin-3(2H)-one
- 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one
Uniqueness
4-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity and biological activity.
Propriétés
IUPAC Name |
5-chloro-4-pyrrolidin-1-yl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQXAJVJQMYVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Oxaspiro[3.5]nonan-9-one](/img/structure/B2711576.png)


![N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2711581.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2711583.png)
![3,6-diamino-N-(4-chloro-2,5-dimethoxyphenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711585.png)
![Methyl 3-[(2,2-difluoroethoxy)methyl]-1-methyl-1h-pyrazole-4-carboxylate](/img/structure/B2711587.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2711589.png)
![1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide](/img/structure/B2711590.png)

![(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2711596.png)
![7-(Bromomethyl)-6-oxaspiro[3.5]nonane](/img/structure/B2711597.png)

